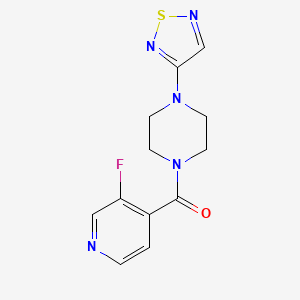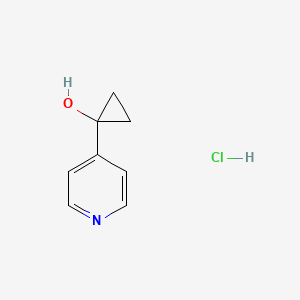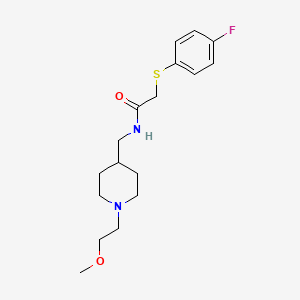![molecular formula C16H18N2O4S B2763217 1-({1-[(E)-2-phenylethenesulfonyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione CAS No. 2097941-13-2](/img/structure/B2763217.png)
1-({1-[(E)-2-phenylethenesulfonyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-({1-[(E)-2-phenylethenesulfonyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione is a complex organic compound featuring a unique structure that combines an azetidine ring, a pyrrolidine-2,5-dione moiety, and a phenylethenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({1-[(E)-2-phenylethenesulfonyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors such as β-amino alcohols or β-amino acids.
Introduction of the Phenylethenesulfonyl Group: This step often involves the reaction of the azetidine intermediate with phenylethenesulfonyl chloride under basic conditions to form the sulfonylated azetidine.
Attachment of the Pyrrolidine-2,5-dione Moiety: The final step involves the coupling of the sulfonylated azetidine with a pyrrolidine-2,5-dione derivative, typically through nucleophilic substitution or condensation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-({1-[(E)-2-phenylethenesulfonyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The phenylethenesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The azetidine ring can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-({1-[(E)-2-phenylethenesulfonyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-({1-[(E)-2-phenylethenesulfonyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The phenylethenesulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The azetidine and pyrrolidine-2,5-dione moieties may also contribute to the compound’s overall bioactivity by stabilizing the molecule and facilitating its binding to targets.
Comparison with Similar Compounds
Similar Compounds
Spiro-azetidin-2-one derivatives: These compounds share the azetidine ring but differ in their substituents and overall structure.
Pyrrolidine-2,5-dione derivatives: These compounds have the pyrrolidine-2,5-dione moiety but lack the azetidine ring and phenylethenesulfonyl group.
Uniqueness
1-({1-[(E)-2-phenylethenesulfonyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione is unique due to its combination of structural features, which confer distinct chemical and biological properties. The presence of both the azetidine ring and the phenylethenesulfonyl group makes it a versatile compound for various applications in research and industry.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
1-[[1-[(E)-2-phenylethenyl]sulfonylazetidin-3-yl]methyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c19-15-6-7-16(20)18(15)12-14-10-17(11-14)23(21,22)9-8-13-4-2-1-3-5-13/h1-5,8-9,14H,6-7,10-12H2/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STOGVGNTNPFLHQ-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC2CN(C2)S(=O)(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1=O)CC2CN(C2)S(=O)(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-methyl-5-[4-oxo-4-(4-propylpiperazin-1-yl)butanoyl]-N-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B2763134.png)
![6-chloro-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B2763138.png)

![1-(furan-2-ylmethyl)-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2763140.png)
![N-[2-(dimethylamino)pyrimidin-5-yl]-2-methoxybenzamide](/img/structure/B2763141.png)

![3-tert-butyl-6-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B2763147.png)
![N-[(oxolan-2-yl)methyl]-4-(4-phenylpiperazine-1-carbonyl)benzene-1-sulfonamide](/img/structure/B2763148.png)
![2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2763150.png)

![1,1-Difluoro-6-(5-methylthiophene-2-carbonyl)-6-azaspiro[2.5]octane](/img/structure/B2763152.png)
![Methyl 2-(2-(azepan-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate oxalate](/img/structure/B2763154.png)
![2-{1-[4-(2-Fluorophenyl)piperazin-1-yl]-1-oxopropan-2-yl}-6-(trifluoromethyl)-2,3-dihydropyridazin-3-one](/img/structure/B2763155.png)
![tert-butyl 9-Oxa-2,6-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B2763157.png)
